1,4-Dioxa-7-thiaspiro[4.4]nonane

Organic Synthesis Thermal Stability Purification

1,4-Dioxa-7-thiaspiro[4.4]nonane (CAS 176-35-2) is a heterocyclic organic compound featuring a unique spiro[4.4] framework that incorporates both a dioxane and a thioether moiety within its bicyclic structure. With molecular formula C₆H₁₀O₂S and molecular weight of 146.21 g/mol, this compound presents a rare combination of oxygen and sulfur heteroatoms in a conformationally constrained scaffold.

Molecular Formula C6H10O2S
Molecular Weight 146.21 g/mol
CAS No. 176-35-2
Cat. No. B141376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxa-7-thiaspiro[4.4]nonane
CAS176-35-2
SynonymsDihydro-3(2H)-thiophenone Cyclic 1,2-Ethanediyl Acetal; 
Molecular FormulaC6H10O2S
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESC1CSCC12OCCO2
InChIInChI=1S/C6H10O2S/c1-4-9-5-6(1)7-2-3-8-6/h1-5H2
InChIKeyRQALKBLYTUKBFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxa-7-thiaspiro[4.4]nonane (CAS 176-35-2): Spirocyclic Sulfur-Oxygen Heterocycle for Controlled Oxidation and Medicinal Chemistry


1,4-Dioxa-7-thiaspiro[4.4]nonane (CAS 176-35-2) is a heterocyclic organic compound featuring a unique spiro[4.4] framework that incorporates both a dioxane and a thioether moiety within its bicyclic structure . With molecular formula C₆H₁₀O₂S and molecular weight of 146.21 g/mol, this compound presents a rare combination of oxygen and sulfur heteroatoms in a conformationally constrained scaffold . It serves as a versatile building block in organic synthesis, particularly as a protected form of 3-oxotetrahydrothiophene (dihydrothiophen-3(2H)-one) , enabling selective transformations while preserving the thioether functionality for subsequent oxidation to sulfoxides or sulfones.

Why Substituting 1,4-Dioxa-7-thiaspiro[4.4]nonane with Other Spirocyclic Acetals or Thioacetals Compromises Synthetic Control and Biological Relevance


The spiro[4.4] core of 1,4-dioxa-7-thiaspiro[4.4]nonane is not interchangeable with common spiro[4.5] analogs (e.g., 1,4-dioxaspiro[4.5]decane or 1,4-dithiaspiro[4.5]decane) due to fundamental differences in ring strain, conformational bias, and heteroatom electronic effects . The five-membered thiolane ring imparts distinct geometric constraints that influence both chemical reactivity and potential biological target engagement compared to six-membered rings found in spiro[4.5] systems . Furthermore, the presence of sulfur enables unique oxidation chemistry to sulfoxides and sulfones, a reactivity profile absent in oxygen-only spiroacetals, making this compound essential for applications requiring late-stage sulfur functionalization .

Quantitative Differentiation of 1,4-Dioxa-7-thiaspiro[4.4]nonane from Structural Analogs: A Data-Driven Selection Guide


Boiling Point and Thermal Stability: 1,4-Dioxa-7-thiaspiro[4.4]nonane vs. 1,4-Dioxaspiro[4.5]decane and 1,4-Dithiaspiro[4.5]decane

1,4-Dioxa-7-thiaspiro[4.4]nonane exhibits an intermediate boiling point of 244.7°C at 760 mmHg, which is substantially higher than the oxygen-only spiro[4.5] analog 1,4-dioxaspiro[4.5]decane (184.0°C) but lower than the sulfur-only spiro[4.5] analog 1,4-dithiaspiro[4.5]decane (279.5°C) . This thermal profile reflects the mixed oxygen-sulfur heteroatom composition and the more strained five-membered ring system, which influences both volatility and purification behavior .

Organic Synthesis Thermal Stability Purification

Refractive Index as a Distinguishing Physicochemical Parameter for Compound Identity Verification

The refractive index (n20/D) of 1,4-dioxa-7-thiaspiro[4.4]nonane is 1.546 . This value falls between that of 1,4-dioxaspiro[4.5]decane (1.459–1.476) and 1,4-dithiaspiro[4.5]decane (1.586) , providing a distinct optical signature directly attributable to the presence of a single sulfur atom within the five-membered ring framework.

Analytical Chemistry Quality Control Compound Identification

Density Differences: Impact on Reaction Medium Behavior and Separation Protocols

The density of 1,4-dioxa-7-thiaspiro[4.4]nonane is 1.24 g/cm³ . This value is significantly higher than that of 1,4-dioxaspiro[4.5]decane (1.02–1.04 g/cm³) and also exceeds that of 1,4-dithiaspiro[4.5]decane (1.14–1.15 g/cm³) , despite the latter containing two sulfur atoms. The compact spiro[4.4] framework, combined with the mass contribution of sulfur, results in a denser molecular packing arrangement.

Process Chemistry Phase Separation Reaction Workup

Synthetic Utility: Defined Transformation to Dihydrothiophene Sulfoxides with Quantified Isomer Distributions

1,4-Dioxa-7-thiaspiro[4.4]nonane serves as a protected equivalent of 3-oxotetrahydrothiophene, enabling Knoevenagel condensation with active methylene compounds (Z-CH₂-COOH type) followed by H₂O₂/V₂O₅/t-BuOH oxidation to yield dihydrothiophene sulfoxides in excellent yields . The isomer distributions of the resulting sulfoxides reflect peculiarities of the hydrothiophene system compared to open-chain analogs, with the sulfoxide group demonstrating greater stabilization of β,γ-double bonds than strong stabilizing groups such as CN and COOR . No comparable transformation is available with oxygen-only spiroacetals like 1,4-dioxaspiro[4.5]decane due to the absence of an oxidizable sulfur center .

Synthetic Methodology Sulfur Oxidation Knoevenagel Condensation

Spiro[4.4] Ring Strain and Conformational Bias: Differentiated Scaffold for Target Engagement vs. Spiro[4.5] Systems

The spiro[4.4] core of 1,4-dioxa-7-thiaspiro[4.4]nonane imposes a more constrained and less flexible geometry compared to spiro[4.5] systems such as 1,4-dioxaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane . In the related series of 1-oxa-4-thiaspiro[4.5]decane derivatives, compounds with 5-HT1A receptor agonist activity displayed pD₂ values up to 9.58 and selectivity (5-HT1A/α1d) of 80 . The spiro[4.4] framework offers a distinct spatial arrangement that can alter binding pocket complementarity and physicochemical properties compared to the spiro[4.5] series .

Medicinal Chemistry Scaffold Design Conformational Analysis

Commercial Availability and Purity Specifications: Benchmarking Against Standard Spiro Compound Offerings

1,4-Dioxa-7-thiaspiro[4.4]nonane is commercially available from multiple vendors with a standard purity specification of 95% . This purity grade is consistent with related spiro compounds such as 1,4-dioxaspiro[4.5]decane (typically 97-98%) and 1,4-dithiaspiro[4.5]decane (typically 95-97%), indicating comparable commercial synthesis maturity . However, the sulfur-containing spiro[4.4] scaffold is less commonly stocked than fully oxygenated spiroacetals, which may influence lead times and minimum order quantities.

Procurement Supply Chain Quality Assurance

Validated Application Scenarios for 1,4-Dioxa-7-thiaspiro[4.4]nonane Based on Quantitative Differentiation Evidence


Synthesis of Dihydrothiophene Sulfoxides for Medicinal Chemistry Programs

1,4-Dioxa-7-thiaspiro[4.4]nonane is uniquely suited as a protected 3-oxotetrahydrothiophene equivalent for the synthesis of dihydrothiophene sulfoxides via sequential Knoevenagel condensation and oxidation . The resulting sulfoxides exhibit characteristic isomer distributions and stabilization of β,γ-double bonds that are not achievable with oxygen-only spiroacetals. This application is particularly relevant for medicinal chemistry teams exploring sulfoxide-containing pharmacophores for CNS or anti-inflammatory targets, where the sulfur oxidation state directly impacts target engagement and metabolic stability.

Conformationally Constrained Scaffold for Structure-Activity Relationship (SAR) Exploration

The rigid spiro[4.4] framework of 1,4-dioxa-7-thiaspiro[4.4]nonane provides a distinct three-dimensional vector set compared to more flexible spiro[4.5] systems . This scaffold can be incorporated into lead optimization campaigns where precise spatial orientation of functional groups is critical for target binding. The sulfur atom offers an additional handle for late-stage diversification (e.g., oxidation to sulfoxide or sulfone), enabling systematic probing of electronic and steric effects on biological activity .

Building Block for Heterocyclic Library Synthesis with Distinct Physicochemical Properties

The unique combination of physicochemical properties—boiling point (244.7°C), density (1.24 g/cm³), and refractive index (1.546)—distinguishes 1,4-dioxa-7-thiaspiro[4.4]nonane from both fully oxygenated and fully sulfur-containing spiro analogs . These properties translate to predictable behavior in purification workflows (distillation, extraction) and can influence compound handling during automated library synthesis. Procurement teams selecting this compound for diversity-oriented synthesis benefit from its intermediate volatility and higher density, which facilitate separation from reaction byproducts.

Quality Control and Identity Verification Using Refractive Index and Density

The refractive index (1.546) and density (1.24 g/cm³) of 1,4-dioxa-7-thiaspiro[4.4]nonane serve as rapid, quantitative metrics for identity verification upon receipt . These values are sufficiently distinct from common spiro analogs (e.g., 1,4-dioxaspiro[4.5]decane: n20/D ~1.47, density ~1.03 g/cm³) to enable reliable differentiation using standard laboratory refractometers or density meters. This is particularly valuable for organizations managing multiple spiro compound inventories where visual inspection alone is insufficient for confirmation.

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